

# Application Notes and Protocols for Oral Administration of (R)-VT104 in Mice

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## Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960

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## Introduction

**(R)-VT104** is a potent and specific small molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation. This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ, which are the downstream effectors of the Hippo signaling pathway.<sup>[1][2]</sup> Dysregulation of the Hippo pathway is implicated in various cancers, making **(R)-VT104** a promising candidate for anti-cancer therapeutic development.<sup>[3][4][5]</sup> Preclinical evaluation of **(R)-VT104** in mouse models is a critical step in its development. These application notes provide detailed protocols for the formulation and oral administration of **(R)-VT104** in mice for pharmacokinetic and efficacy studies.

## Data Presentation

### Physicochemical Properties of (R)-VT104

Property	Value	Reference
Molecular Formula	C <sub>25</sub> H <sub>19</sub> F <sub>3</sub> N <sub>2</sub> O	
Molecular Weight	420.43 g/mol	
Appearance	White to off-white solid powder	
Solubility	Soluble in DMSO	

## Pharmacokinetic Parameters of (R)-VT104 in Mice (Oral Administration)

Parameter	Value	Reference
Dose	10 mg/kg	
Bioavailability (F)	78%	
Half-life ( $T_{1/2}$ )	24.2 hours	
Formulation	5% DMSO + 10% Solutol + 85% D5W	

## In Vivo Efficacy of (R)-VT104 in NF2-deficient Mesothelioma Xenograft Model

Dose (Oral, Once Daily)	Outcome	Reference
3 mg/kg	Tumor regression (TGI = 102.49%, $P < 0.001$ )	
10 mg/kg	Tumor regression (TGI = 103.67%, $P < 0.001$ )	

## Experimental Protocols

### Preparation of (R)-VT104 Formulation for Oral Gavage (5% DMSO + 10% Solutol + 85% D5W)

This protocol describes the preparation of a 1 mg/mL solution of (R)-VT104. The final volume can be scaled as needed.

Materials:

- (R)-VT104 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Solutol® HS 15 (Kolliphor® HS 15)

- 5% Dextrose in Water (D5W), sterile
- Sterile conical tubes (15 mL or 50 mL)
- Pipettes and sterile filter tips
- Vortex mixer
- Water bath or heating block (optional)

Procedure:

- Calculate Required Amounts: For 10 mL of a 1 mg/mL solution, you will need:
  - **(R)-VT104**: 10 mg
  - DMSO: 0.5 mL (5% of total volume)
  - Solutol® HS 15: 1.0 mL (10% of total volume)
  - D5W: 8.5 mL (85% of total volume)
- Dissolve **(R)-VT104** in DMSO:
  - Weigh 10 mg of **(R)-VT104** powder and place it in a sterile conical tube.
  - Add 0.5 mL of DMSO to the tube.
  - Vortex thoroughly until the **(R)-VT104** is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid overheating.
- Add Solutol® HS 15:
  - Warm the Solutol® HS 15 to 37°C to reduce its viscosity.
  - Add 1.0 mL of the warmed Solutol® HS 15 to the **(R)-VT104**/DMSO solution.
  - Vortex immediately and thoroughly until the solution is homogeneous.

- Add D5W:
  - Slowly add 8.5 mL of D5W to the mixture while vortexing. Add the D5W dropwise or in small increments to prevent precipitation of the compound.
  - Continue to vortex for 2-3 minutes to ensure a uniform and clear solution.
- Final Inspection and Storage:
  - Visually inspect the solution for any precipitates. If precipitation occurs, the formulation may need to be prepared fresh before each use.
  - Store the formulation at 4°C, protected from light. It is recommended to use the formulation within 24 hours of preparation. For longer storage, stability studies would be required.

## Protocol for Oral Gavage Administration in Mice

### Materials:

- Prepared **(R)-VT104** formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or straight with a ball tip)
- 1 mL syringes
- Animal scale
- Mouse restraint device (optional)

### Procedure:

- Animal Preparation:
  - Weigh each mouse to accurately calculate the dosing volume. The typical dosing volume is 5-10 mL/kg. For a 25g mouse receiving a 10 mg/kg dose of a 1 mg/mL formulation, the volume would be 0.25 mL.

- Syringe Preparation:
  - Draw the calculated volume of the **(R)-VT104** formulation into a 1 mL syringe.
  - Attach the gavage needle and ensure all air bubbles are removed.
- Restraint:
  - Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus. The mouse should be held in a vertical position.
- Gavage Needle Insertion:
  - Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
  - The needle should pass smoothly without resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and re-attempt.
- Administration:
  - Once the needle is correctly positioned in the esophagus (approximately to the level of the last rib), slowly depress the syringe plunger to administer the solution over 2-3 seconds.
- Post-Administration Monitoring:
  - Slowly withdraw the gavage needle.
  - Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as choking, gasping, or lethargy.

## Protocol for Blood Sampling via Saphenous Vein for Pharmacokinetic Studies

### Materials:

- Mouse restraint device

- 23-25 gauge needles or lancets
- Micro-hematocrit tubes or other blood collection tubes (e.g., EDTA-coated)
- Gauze sponges
- Petroleum jelly (optional)
- 70% Isopropyl alcohol

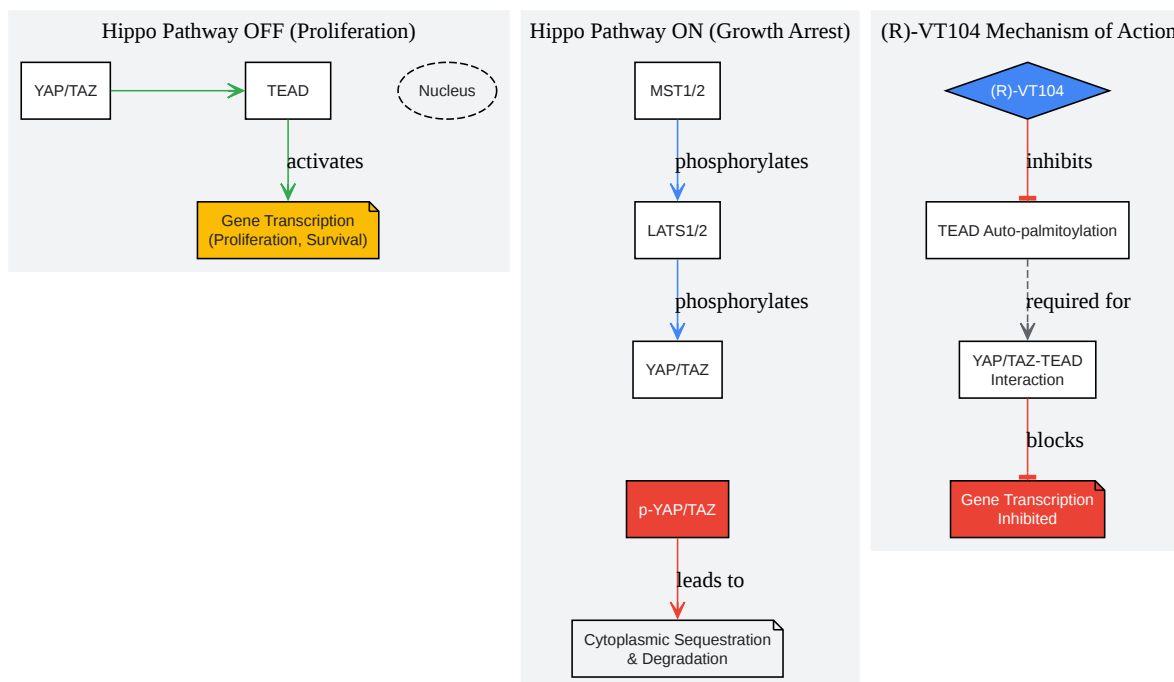
Procedure:

- Restraint:
  - Place the mouse in a restraining device, allowing one hind leg to be accessible.
- Site Preparation:
  - Remove the fur from the lateral side of the hind leg, over the saphenous vein, using clippers or a depilatory cream.
  - Wipe the area with 70% isopropyl alcohol to visualize the vein.
  - A small amount of petroleum jelly can be applied to the site to help the blood bead up.
- Blood Collection:
  - Apply gentle pressure to the leg above the knee to engorge the saphenous vein.
  - Puncture the vein at an approximately 45° angle with a sterile 23-25 gauge needle or lancet.
  - Collect the forming droplets of blood into a micro-hematocrit tube. The number of samples and volume will depend on the study design, but should not exceed recommended limits (e.g., no more than 7.5% of total blood volume in a single collection).
- Post-Sampling Care:

- After collecting the sample, apply gentle pressure to the puncture site with a sterile gauze sponge until bleeding stops.
- Monitor the mouse for 5-10 minutes to ensure hemostasis before returning it to its home cage.

Suggested Sampling Time Points for a Compound with a ~24-hour Half-life: For a pharmacokinetic study, blood samples could be collected at time points such as: 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose to adequately characterize the absorption, distribution, metabolism, and excretion phases.

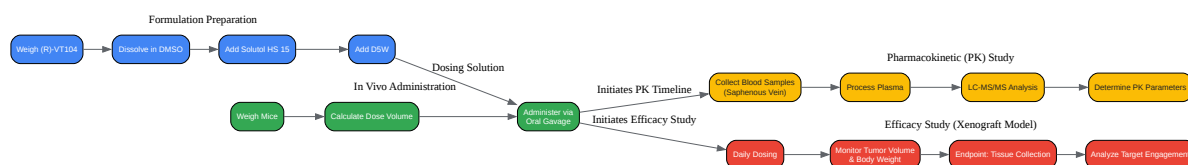
## Visualizations



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Caption: Mechanism of **(R)-VT104** in the Hippo Signaling Pathway.





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Caption: Experimental workflow for preclinical evaluation of **(R)-VT104**.

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## References

- 1. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 4. The Hippo Pathway Transducers YAP1/TEAD Induce Acquired Resistance to Trastuzumab in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
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